[1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine
Description
1-(Thiophen-2-YL)ethylamine is a fluorinated amine derivative featuring a thiophene ring and a trifluoroethyl group. Fluorine substituents are known to enhance metabolic stability and lipophilicity, making such compounds attractive in medicinal chemistry for improving pharmacokinetic properties .
Properties
Molecular Formula |
C8H10F3NS |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1-thiophen-2-ylethyl)ethanamine |
InChI |
InChI=1S/C8H10F3NS/c1-6(7-3-2-4-13-7)12-5-8(9,10)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
JBNTUPHNWVVPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
a. Route via Reductive Amination of Thiophene Derivatives
This method involves initial formation of a thiophen-2-yl ethylamine intermediate, followed by trifluoroethylation:
b. Route via Nucleophilic Substitution on Thiophene-2-yl Precursors
This approach employs thiophene derivatives bearing reactive functional groups:
- Preparation of 2-thiophenecarbaldehyde via oxidation of 2-thiophenemethanol or through directed lithiation followed by formylation.
- Conversion to amino derivatives through reductive amination.
- Introduction of trifluoroethylamine via nucleophilic substitution reactions.
Industrial-Scale Synthesis
Industrial production emphasizes continuous flow reactors and optimized reaction parameters to enhance yield and safety:
Key Features of Industrial Methods:
- Use of pipeline reactors for continuous processing.
- Short reaction times (20-30 minutes) compared to traditional batch processes (~24 hours).
- High yields (~97%) achieved through optimized conditions.
Specific Reaction Conditions and Reagents
Research Findings and Data Summary
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with carboxylic acid derivatives to form amides. This reaction is pivotal for modifying biological activity or creating polymer precursors.
Thionyl fluoride enables one-pot acylation without isolating intermediates, making it efficient for peptide-like bond formation . The trifluoroethyl group slightly reduces nucleophilicity compared to non-fluorinated amines, necessitating longer reaction times in some cases.
Alkylation and Quaternary Ammonium Formation
The amine reacts with alkyl halides or epoxides to form secondary or quaternary ammonium salts, useful in surfactant synthesis or ionic liquids.
Steric hindrance from the thiophenylethyl group limits reactivity with bulky electrophiles, favoring linear alkylating agents.
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the ethylamine substituent.
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Nitro-thiophene derivative | ~60% |
| Sulfonation | SO₃/DCM | RT, 3 hrs | 5-Sulfo derivative | ~45% |
| Halogenation | Br₂/FeCl₃ | 50°C, 2 hrs | 5-Bromo-thiophene compound | ~70% |
The trifluoroethyl group’s electron-withdrawing nature deactivates the ring, slowing reaction rates compared to unsubstituted thiophene .
Reductive Amination and Condensation
The amine participates in reductive amination with ketones/aldehydes or forms Schiff bases, enabling structural diversification.
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Pd(OAc)₂ | DMF, 100°C | Pd(II)-amine complex | Cross-coupling catalysis |
| CuCl₂ | EtOH, RT | Cu(II)-thiophene chelate | Antimicrobial agent |
Oxidation and Degradation Pathways
Oxidation of the amine or thiophene ring occurs under harsh conditions, limiting stability in oxidative environments.
| Oxidizing Agent | Conditions | Major Product | By-Products |
|---|---|---|---|
| H₂O₂ | AcOH, 70°C, 4 hrs | N-Oxide | Sulfoxide (thiophene ring) |
| KMnO₄ |
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Functionalization of multiwall carbon nanotubes (MWCNTs) for advanced material applications .
Biology:
- Potential use in the synthesis of biologically active compounds, such as inhibitors of specific enzymes or receptors .
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors .
Industry:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-YL)ethylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Substituent Effects on Basicity and Conformation
- 1-(2,2,2-Trifluoroethyl)aminoethane (C): A simpler analog lacking aromatic substituents. The trifluoroethyl group reduces the basicity of the amine compared to non-fluorinated analogs due to its electron-withdrawing nature. Computational studies show that the trifluoroethyl group stabilizes specific conformations by favoring orientations where the CF₃ group is antiperiplanar to the amine lone pair .
- Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine : Incorporates an indole ring instead of thiophene. The indole’s NH group may participate in hydrogen bonding, while the thiophene in the target compound offers sulfur-mediated hydrophobic interactions. Molecular weights are comparable (~256 g/mol vs. ~255 g/mol for the target compound) .
Aromatic Ring Modifications
- [(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine : Shares the thiophene moiety but includes a nitro group on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, further reducing amine basicity compared to the target compound. This modification may alter receptor binding in biological systems .
- Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine: Replaces the thiophene with a trifluoromethylphenyl group.
Fluorine Position and Chain Length
- Methyl(2,2,2-trifluoroethyl)amine : A shorter-chain analog with a methyl group instead of the thiophen-2-ylethyl chain. The absence of aromaticity simplifies the structure but reduces opportunities for π-system interactions. Its lower molecular weight (139 g/mol) correlates with increased volatility .
- 1-(Oxolan-2-yl)ethylamine : Features a trifluoromethoxy group (OCF₃) instead of CF₃CH₂. The OCF₃ group is less electron-withdrawing than CF₃CH₂, resulting in higher amine basicity. This compound also includes a tetrahydrofuran ring, which may improve solubility .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Basicity (Relative) | Biological Relevance |
|---|---|---|---|---|---|
| 1-(Thiophen-2-YL)ethylamine | C₈H₁₀F₃NS | 227.23 | Thiophene (π-π), CF₃CH₂ (electron withdrawal) | Low | Potential CNS applications |
| 1-(2,2,2-Trifluoroethyl)aminoethane (C) | C₃H₆F₃N | 113.08 | Linear chain, no aromatic groups | Very low | Conformational studies |
| Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine | C₁₃H₁₅F₃N₂ | 256.27 | Indole (H-bonding), CF₃CH₂ | Moderate | Anticancer leads |
| [(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine | C₁₄H₁₅N₂O₂S | 283.35 | Nitro group (strong electron withdrawal) | Very low | Neurotransmitter analogs |
Key Findings
- Fluorine Impact : The trifluoroethyl group consistently lowers amine basicity across analogs, enhancing metabolic stability and membrane permeability .
- Aromatic Contributions : Thiophene-containing compounds exhibit distinct electronic and interaction profiles compared to phenyl or indole derivatives, influencing target selectivity .
- Structural Flexibility : Compounds with shorter chains (e.g., methyl(2,2,2-trifluoroethyl)amine) prioritize volatility, while extended aromatic systems (e.g., indole derivatives) favor receptor binding .
Biological Activity
1-(Thiophen-2-YL)ethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
Where:
- C represents carbon
- H represents hydrogen
- F represents fluorine
- N represents nitrogen
- S represents sulfur
Biological Activity Overview
The biological activity of 1-(Thiophen-2-YL)ethylamine has been investigated in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.
- Dopaminergic Activity : Similar compounds have shown interactions with dopamine receptors. For instance, N-trifluoroethyldopamine analogs exhibited relaxant effects without selectivity for dopamine receptors, indicating a complex interaction with the dopaminergic system .
- Adrenergic Receptor Interaction : The presence of a trifluoroethyl group may enhance lipophilicity and receptor affinity, potentially leading to increased adrenergic activity.
- Antioxidant Properties : Compounds containing thiophene rings have been studied for their antioxidant capabilities, which may contribute to their overall biological efficacy.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related thiophene compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of thiophene derivatives revealed that they possess significant activity against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 215.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Biological Activity | Neuroprotective, Antimicrobial |
Research Findings
- Relaxation Effects : In isolated vascular tissues, 1-(Thiophen-2-YL)ethylamine demonstrated relaxant effects comparable to known vasodilators .
- Cytotoxicity Assays : In vitro studies showed varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .
- Selectivity Studies : Further investigations into receptor selectivity revealed that while some analogs showed promising activity against specific receptors (e.g., adrenergic), others lacked specificity, indicating a need for structural optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Thiophen-2-YL)ethylamine in laboratory settings?
- Methodological Answer : The synthesis involves two key components: the thiophenylethylamine moiety and the trifluoroethylamine group.
Thiophene Component : React 2-thiophenemethylamine with aldehydes or ketones via reductive amination to form the substituted ethylamine structure. This method is analogous to the synthesis of bis(thiophen-2-ylmethyl)amine .
Trifluoroethyl Component : Use nucleophilic substitution or condensation reactions with 2,2,2-trifluoroethylamine. Fluorinated reagents, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, can facilitate selective fluorination .
- Safety Note : Handle trifluoroethylamine derivatives in fume hoods with nitrile gloves and PPE due to volatility and potential toxicity .
Q. What analytical techniques are critical for characterizing 1-(Thiophen-2-YL)ethylamine?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the thiophene ring protons (δ 6.8–7.2 ppm) and trifluoroethyl group (F NMR at δ -60 to -70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry and bond angles, particularly if the compound crystallizes .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if volatilized .
- Waste Disposal : Segregate halogenated amine waste and consult certified hazardous waste handlers due to potential environmental persistence .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of 1-(Thiophen-2-YL)ethylamine?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in fluorination steps .
- Catalysts : Employ palladium or copper catalysts for cross-coupling reactions involving thiophene derivatives .
- Temperature Control : Maintain reactions at 0–5°C during fluorination to minimize side reactions .
Q. How can computational methods aid in studying the reaction mechanism of this compound’s synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states and intermediates to identify rate-determining steps, particularly for fluorination or thiophene coupling .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent selection .
Q. What strategies are effective for probing biological interactions of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled analogs (e.g., H or C) to study affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms to assess metabolic stability .
Q. How can degradation pathways of this compound be evaluated under environmental conditions?
- Methodological Answer :
- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 3–10) at 37°C and monitor degradation via HPLC .
- Photolysis : Use UV-Vis light (254–365 nm) to assess photodegradation products .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
